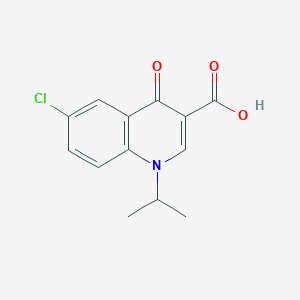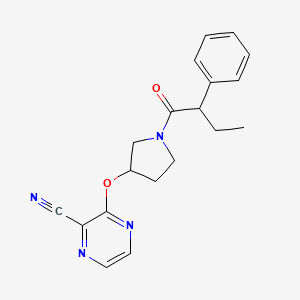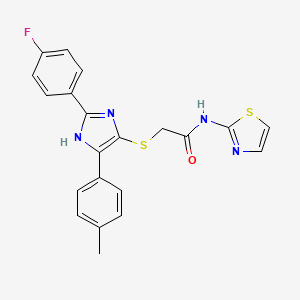
3-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide” is a complex organic compound. It contains a propanamide group attached to a phenyl group and a piperidine ring. The piperidine ring is further substituted with a thiophene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable amine (such as 1-(thiophen-3-ylmethyl)piperidin-4-yl)methanamine) with a carboxylic acid derivative (like 3-phenylpropanoyl chloride) in the presence of a base .
Molecular Structure Analysis
The compound contains several functional groups, including a propanamide group, a phenyl group, a piperidine ring, and a thiophene ring .
Chemical Reactions Analysis
The compound, due to its various functional groups, could participate in a variety of chemical reactions. For instance, the amide group could undergo hydrolysis, the aromatic rings could undergo electrophilic substitution, and the piperidine ring could participate in reactions typical of secondary amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of polar groups like the amide could increase its solubility in polar solvents .
Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors in Pharmacokinetics
Chemical inhibitors of cytochrome P450 (CYP) isoforms play a crucial role in understanding drug metabolism and drug-drug interactions (DDIs). Potent and selective chemical inhibitors are used to determine the involvement of specific CYP isoforms in the metabolism of various drugs, aiding in the prediction of potential DDIs (Khojasteh et al., 2011).
Pharmacology of Stereoisomers
The study of stereoisomers, such as ohmefentanyl, reveals the significance of stereochemistry in pharmacological activities. Research on the biological activities of stereoisomers helps in the development of more effective and specific drug therapies (Brine et al., 1997).
Drug Design and Receptor Binding
Investigations into the contributions of pharmacophoric groups to the potency and selectivity of agents at D2-like receptors highlight the importance of specific structural features in drug design. This research aids in the development of antipsychotic agents with improved efficacy and selectivity (Sikazwe et al., 2009).
Neurochemistry and Neurotoxicity Studies
Compounds related to "3-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide" have been studied for their neurochemical effects and potential neurotoxicity. These studies are essential for understanding the impact of psychoactive substances on the brain and for developing safer therapeutic agents (McKenna & Peroutka, 1990).
Antineoplastic Agents
Research into novel antineoplastic agents, such as 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, demonstrates the ongoing search for more effective cancer treatments. These studies contribute to the development of drugs with greater tumor-selective toxicity and the ability to overcome multi-drug resistance (Hossain et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various receptors in the body .
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other related compounds .
Biochemical Pathways
It is known that similar compounds can have a broad impact on various biochemical pathways .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties .
Result of Action
It is known that similar compounds can have a wide range of effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
3-phenyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c23-20(7-6-17-4-2-1-3-5-17)21-14-18-8-11-22(12-9-18)15-19-10-13-24-16-19/h1-5,10,13,16,18H,6-9,11-12,14-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZJXEFFBHGKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2557624.png)
![2,2-Dimethyl-1-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)propan-1-one](/img/structure/B2557626.png)


![1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2557629.png)




![N-Cyclopentyl-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2557639.png)
![Imidazo[1,5-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2557641.png)
![Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate](/img/structure/B2557642.png)
![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide](/img/structure/B2557644.png)